

Spectroscopic Profile of Ethyl 9-decenoate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 9-decenoate	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 9-decenoate** (C₁₂H₂₂O₂), a fatty acid ethyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

Ethyl 9-decenoate is an unsaturated fatty acid ester with a terminal double bond. Its accurate characterization is essential for its application in various fields, including its role as a potential biochemical marker and its use in synthetic chemistry. Spectroscopic techniques are fundamental to confirming the structure and purity of this molecule.

Spectroscopic Data

The following sections present the available spectroscopic data for **Ethyl 9-decenoate** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data with detailed peak assignments for **Ethyl 9-decenoate** is not readily available in public repositories, predicted data provides valuable insight into its



expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data for **Ethyl 9-decenoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH2
~4.9	m	2H	-CH=CH2
~4.1	q	2H	-O-CH ₂ -CH ₃
~2.2	t	2H	-CH2-COO-
~2.0	m	2H	-CH ₂ -CH=CH ₂
~1.6	m	2H	-CH2-CH2-COO-
~1.3	m	8H	-(CH ₂) ₄ -
~1.2	t	3H	-O-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 9-decenoate

Chemical Shift (ppm)	Assignment
~173	C=O
~139	-CH=CH ₂
~114	-CH=CH ₂
~60	-O-CH₂-CH₃
~34	-CH ₂ -COO-
~33	-CH ₂ -CH=CH ₂
~29	-(CH ₂) ₅ -
~25	-CH ₂ -CH ₂ -COO-
~14	-O-CH₂-CH₃
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Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **Ethyl 9-decenoate** is available and key absorption bands are summarized below.[1]

Table 3: Key IR Absorption Bands for Ethyl 9-decenoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch (vinyl)
~2930, ~2857	Strong	C-H stretch (alkane)
~1741	Strong	C=O stretch (ester)
~1642	Medium	C=C stretch (alkene)
~1175	Strong	C-O stretch (ester)
~994, ~910	Medium	=C-H bend (vinyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Ethyl 9-decenoate** is available from the NIST WebBook.[2][3] The fragmentation pattern is consistent with the structure of a long-chain fatty acid ethyl ester.

Table 4: Key Mass Spectrometry Data for Ethyl 9-decenoate

m/z	Relative Intensity	Assignment
198	Low	[M] ⁺ (Molecular Ion)
153	Moderate	[M - OCH ₂ CH ₃] ⁺
101	High	[CH ₂ (CH ₂) ₄ COOCH ₂ CH ₃] ⁺
88	High	[CH ₂ =CH(CH ₂) ₄ CO] ⁺
55	High	[C4H7]+
41	High	[C ₃ H ₅] ⁺



Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available for this specific compound in the public domain. However, general methodologies for the analysis of fatty acid ethyl esters are provided below.

NMR Spectroscopy (General Procedure)

- Sample Preparation: A sample of Ethyl 9-decenoate (typically 5-25 mg) is dissolved in a
 deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of
 tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
 (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
 relaxation delay that allows for quantitative integration if required.
- 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy (General Procedure)

- Sample Preparation: For vapor phase IR, a small amount of the liquid sample is injected into a heated gas cell. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).
 A background spectrum of the empty cell or salt plates is first recorded and subtracted from the sample spectrum.

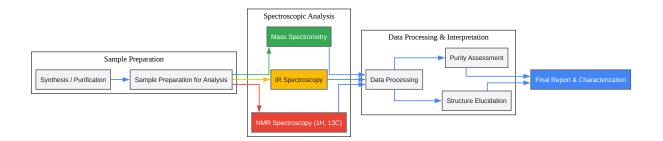


Mass Spectrometry (General Procedure)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.
- Data Acquisition: The GC separates the components of the sample, and as each component
 elutes, it enters the mass spectrometer. In the EI source, molecules are bombarded with
 high-energy electrons, causing ionization and fragmentation. The mass analyzer separates
 the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their
 abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **Ethyl 9-decenoate**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

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